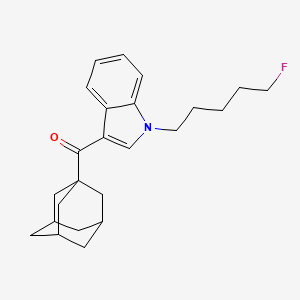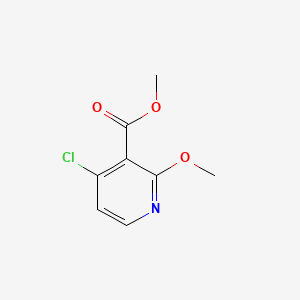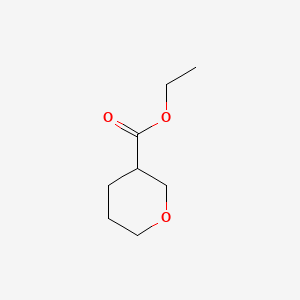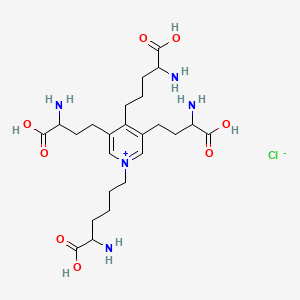
(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217446-43-9. It has a molecular weight of 280.75 and its molecular formula is C11H21ClN2O4 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different environments and its interactions with other substances.Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of compounds. Research on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in designing drugs with improved pharmacological profiles. The studies provide evidence of a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, suggesting that precise stereochemical control could be vital in maximizing the therapeutic efficacy of compounds including "(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride" (Veinberg et al., 2015).
Synthetic Antioxidants and Environmental Impact
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) have been extensively studied. These compounds, used to retard oxidative reactions in various commercial products, share some functional similarities with "this compound" in terms of their potential oxidative stability. Research indicates that SPAs can have endocrine-disrupting effects and may be carcinogenic, highlighting the need for careful consideration of the environmental and health impacts of related compounds (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those with complex stereochemistry similar to "this compound", is an important area in asymmetric synthesis. This approach, utilizing chiral catalysts, has gained popularity for its ability to provide high enantioselectivity and yield, offering insights into the potential synthetic applications of the compound (Pellissier, 2011).
Membrane Techniques for Compound Separation
Membrane techniques, such as pervaporation, have been explored for the separation of organic mixtures, including ethers and alcohols, which could be relevant for the purification processes of "this compound". These studies provide a foundation for understanding how specific membrane materials and processes can be applied for the efficient separation of complex mixtures, enhancing the purity and performance of chemical compounds (Pulyalina et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it are P261, P305+P351+P338 , which provide advice on measures to take to minimize or prevent adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-KZYPOYLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662557 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217446-43-9 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)







